molecular formula C18H25NO5 B6231332 ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine (2Z)-but-2-enedioate CAS No. 2503155-94-8

ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine (2Z)-but-2-enedioate

Cat. No. B6231332
CAS RN: 2503155-94-8
M. Wt: 335.4
InChI Key:
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Description

Ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine (2Z)-but-2-enedioate, also known as EPEB, is an organic compound that is used in a variety of scientific and laboratory applications. Its structure is composed of an oxolan-2-yl group, a phenylethyl group, and a but-2-enedioate group. It is a white, odorless powder that is soluble in water and organic solvents. It is a non-toxic, non-irritant compound with a low toxicity profile. EPEB has been used in a variety of scientific fields, including chemistry, biochemistry, and pharmacology.

Mechanism of Action

Ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine (2Z)-but-2-enedioate is believed to act as a proton shuttle, transporting protons from one molecule to another. This mechanism of action is believed to be responsible for its wide range of applications in scientific research. In addition, ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine (2Z)-but-2-enedioate is believed to act as a proton acceptor, allowing for the transfer of protons from one molecule to another.
Biochemical and Physiological Effects
ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine (2Z)-but-2-enedioate has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to modulate the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. In addition, ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine (2Z)-but-2-enedioate has been shown to interact with certain receptors, such as the serotonin receptor, and to affect the activity of certain hormones, such as cortisol.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine (2Z)-but-2-enedioate in laboratory experiments is its low toxicity profile. This makes it an ideal compound for use in laboratory experiments, as it is not likely to cause any adverse effects. In addition, ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine (2Z)-but-2-enedioate is soluble in both water and organic solvents, making it easy to use in a variety of laboratory experiments. However, one of the main limitations of using ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine (2Z)-but-2-enedioate in laboratory experiments is its low solubility in non-polar solvents, such as hexane. This can make it difficult to use in certain experiments.

Future Directions

Ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine (2Z)-but-2-enedioate has a wide range of potential applications in scientific research. In the future, it could be used to study the structure and function of proteins and other biomolecules, as well as to develop new drugs and drug delivery systems. In addition, ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine (2Z)-but-2-enedioate could be used to develop new analytical techniques, such as high-performance liquid chromatography and mass spectrometry. Finally, ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine (2Z)-but-2-enedioate could be used in the development of new catalysts and materials.

Synthesis Methods

Ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine (2Z)-but-2-enedioate can be synthesized in a variety of ways. The most common method involves the reaction of ethyl amine with 2-phenyl-2-butenedioic acid. This reaction produces the desired product, ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine (2Z)-but-2-enedioate, as well as other byproducts. Other methods of synthesis include the reaction of ethyl amine with 2-bromo-2-phenylbutanedioic acid, as well as the reaction of ethyl amine with 2-chloro-2-phenylbutanedioic acid.

Scientific Research Applications

Ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine (2Z)-but-2-enedioate has a variety of applications in scientific research. It has been used in the development of new drugs and drug delivery systems, as well as in the design of new catalysts and materials. It has also been used in the field of biochemistry, where it has been used to study the structure and function of proteins and other biomolecules. In addition, ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine (2Z)-but-2-enedioate has been used in the development of new analytical techniques, such as high-performance liquid chromatography and mass spectrometry.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine (2Z)-but-2-enedioate involves the reaction of ethylamine with (1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl bromide to form the intermediate ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine, which is then reacted with maleic anhydride to form the final product, ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine (2Z)-but-2-enedioate.", "Starting Materials": [ "Ethylamine", "(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl bromide", "Maleic anhydride" ], "Reaction": [ "Step 1: Ethylamine is reacted with (1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl bromide in the presence of a base such as potassium carbonate to form the intermediate ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine.", "Step 2: The intermediate ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine is then reacted with maleic anhydride in the presence of a solvent such as dichloromethane and a catalyst such as 4-dimethylaminopyridine to form the final product, ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine (2Z)-but-2-enedioate." ] }

CAS RN

2503155-94-8

Product Name

ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine (2Z)-but-2-enedioate

Molecular Formula

C18H25NO5

Molecular Weight

335.4

Purity

97

Origin of Product

United States

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